N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C18H15F3N4O and its molecular weight is 360.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes, influencing a broad range of biological activities .
Mode of Action
It’s known that such compounds can interact with their targets, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been known to influence various biological pathways, leading to a range of downstream effects .
Pharmacokinetics
It’s known that the presence of electron-withdrawing groups like trifluoromethyl and pyridine can facilitate amide bond cleavage, leading to the in vivo formation of a carboxylic acid and an amine .
Result of Action
Similar compounds have shown a range of effects, including antiviral, anti-inflammatory, and anticancer activities .
Action Environment
It’s known that factors such as ph, temperature, and the presence of other molecules can influence the action of similar compounds .
Biological Activity
N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}-3-(trifluoromethyl)benzamide, a compound with the molecular formula C18H15F3N4O and a molecular weight of 360.3 g/mol, has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a benzamide core linked to a pyrazole ring, which is further connected to a pyridine ring. The trifluoromethyl group enhances its lipophilicity and biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₅F₃N₄O |
Molecular Weight | 360.3 g/mol |
CAS Number | 2097892-20-9 |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of certain enzymes by binding to their active sites. This prevents substrate interaction and subsequent catalytic activity.
- Receptor Modulation : It can modulate receptor activity by binding to specific receptor sites, altering signaling pathways that lead to various physiological effects.
Antitubercular Activity
Recent studies have explored the compound's potential as an anti-tubercular agent. In a study assessing various substituted benzamide derivatives, compounds similar in structure exhibited significant activity against Mycobacterium tuberculosis with IC50 values ranging from 1.35 to 2.18 μM .
Anticancer Properties
The compound has also been evaluated for anticancer properties. Research indicates that derivatives containing similar functional groups have shown promising results in inhibiting cancer cell proliferation in vitro. For instance, certain benzamide derivatives demonstrated moderate to high potency against various cancer cell lines, suggesting that this compound could be further investigated for its anticancer efficacy .
Neuroprotective Effects
In neuropharmacological studies, compounds with similar structures have been noted for their neuroprotective effects against excitotoxicity in neuronal cultures. These findings suggest potential applications in treating neurodegenerative diseases .
Case Study 1: Antitubercular Efficacy
A series of substituted benzamides were synthesized and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. Among these, five compounds exhibited significant inhibitory effects with IC90 values ranging from 3.73 to 4.00 μM, indicating their potential as lead compounds for further development .
Case Study 2: Anticancer Activity
In another study assessing the cytotoxicity of various benzamide derivatives on human embryonic kidney cells (HEK-293), it was found that most active compounds were non-toxic at effective concentrations, highlighting their therapeutic potential without significant side effects .
Properties
IUPAC Name |
N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]-3-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15F3N4O/c19-18(20,21)16-5-1-3-13(9-16)17(26)23-7-8-25-12-15(11-24-25)14-4-2-6-22-10-14/h1-6,9-12H,7-8H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TYKOKVCENQMEAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(=O)NCCN2C=C(C=N2)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15F3N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.